molecular formula C16H15N3OS2 B2784085 N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391875-21-1

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2784085
CAS No.: 391875-21-1
M. Wt: 329.44
InChI Key: LGRCOHIXZWOLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a naphthamide group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-naphthoic acid with thiosemicarbazide to form the intermediate 2-naphthoylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group.

    Substitution: The hydrogen atoms in the naphthamide group can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
  • N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Uniqueness

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is unique due to its specific propylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-2-9-21-16-19-18-15(22-16)17-14(20)13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRCOHIXZWOLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.